Cas no 84472-90-2 (3'-Amino-2',3'-dideoxycytidine)

3'-Amino-2',3'-dideoxycytidine 化学的及び物理的性質

名前と識別子

-

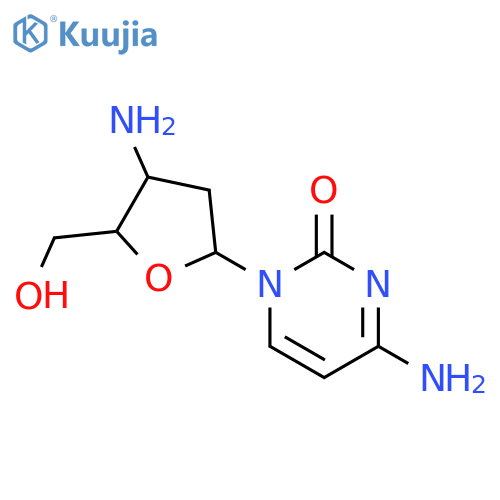

- 3'-Amino-2',3'-dideoxycytidine

- 4-Amino-1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

- Cytidine, 3'-amino-2',3'-dideoxy-

-

- インチ: InChI=1S/C9H14N4O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)

- InChIKey: LDQAHTVPOZCQNH-UHFFFAOYSA-N

- SMILES: NC1C(CO)OC(N2C=CC(N)=NC2=O)C1

3'-Amino-2',3'-dideoxycytidine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | A605228-50mg |

3'-Amino-2',3'-dideoxycytidine |

84472-90-2 | 50mg |

$ 87.00 | 2023-09-08 | ||

| TRC | A605228-100mg |

3'-Amino-2',3'-dideoxycytidine |

84472-90-2 | 100mg |

$ 144.00 | 2023-09-08 | ||

| A2B Chem LLC | AD96448-500mg |

3'-Amino-2',3'-dideoxycytidine |

84472-90-2 | 500mg |

$298.00 | 2023-12-30 | ||

| A2B Chem LLC | AD96448-1g |

3'-Amino-2',3'-dideoxycytidine |

84472-90-2 | 95% | 1g |

$662.00 | 2024-04-19 | |

| A2B Chem LLC | AD96448-50mg |

3'-Amino-2',3'-dideoxycytidine |

84472-90-2 | 50mg |

$109.00 | 2023-12-30 | ||

| 1PlusChem | 1P008IIO-1g |

Cytidine,3'-amino-2',3'-dideoxy- (9CI) |

84472-90-2 | 95% | 1g |

$704.00 | 2025-02-24 | |

| TRC | A605228-10mg |

3'-Amino-2',3'-dideoxycytidine |

84472-90-2 | 10mg |

$ 59.00 | 2023-09-08 | ||

| A2B Chem LLC | AD96448-250mg |

3'-Amino-2',3'-dideoxycytidine |

84472-90-2 | 95% | 250mg |

$271.00 | 2024-04-19 | |

| A2B Chem LLC | AD96448-100mg |

3'-Amino-2',3'-dideoxycytidine |

84472-90-2 | 100mg |

$150.00 | 2023-12-30 | ||

| 1PlusChem | 1P008IIO-250mg |

Cytidine,3'-amino-2',3'-dideoxy- (9CI) |

84472-90-2 | 95% | 250mg |

$283.00 | 2025-02-24 |

3'-Amino-2',3'-dideoxycytidine 関連文献

-

Nicole Weizenmann,Gerda Scheidgen-Kleyboldt,Jingjing Ye,Cordula B. Krause,Dominik Kauert,Seham Helmi,Christophe Rouillon,Ralf Seidel Nanoscale 2021 13 17556

3'-Amino-2',3'-dideoxycytidineに関する追加情報

Comprehensive Overview of 3'-Amino-2',3'-dideoxycytidine (CAS No. 84472-90-2): Properties, Applications, and Research Insights

3'-Amino-2',3'-dideoxycytidine (CAS No. 84472-90-2) is a modified nucleoside derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose ring and an amino substitution at the 3' position, serves as a critical intermediate in the synthesis of antiviral and anticancer agents. Its unique structure makes it a valuable tool for studying nucleoside metabolism and DNA/RNA replication mechanisms.

In recent years, the demand for modified nucleosides like 3'-Amino-2',3'-dideoxycytidine has surged due to their potential in drug discovery and biomedical applications. Researchers are particularly interested in its role as a chain terminator in nucleic acid synthesis, which could inhibit viral replication. This aligns with current trends in antiviral drug development, especially in the wake of global health challenges such as the COVID-19 pandemic. Users frequently search for terms like "nucleoside analogs in antiviral therapy" or "mechanisms of dideoxynucleosides," reflecting the growing public and scientific interest in this field.

The synthesis of 3'-Amino-2',3'-dideoxycytidine involves sophisticated organic chemistry techniques, including protecting group strategies and enzymatic catalysis. Its purity and stability are critical for ensuring reliable experimental results, making analytical methods like HPLC and NMR indispensable. Laboratories often inquire about "optimized synthesis protocols for dideoxynucleosides" or "quality control measures for nucleoside derivatives," highlighting the need for standardized procedures in this niche area.

Beyond its antiviral potential, 3'-Amino-2',3'-dideoxycytidine is also explored in cancer research. Its ability to interfere with DNA synthesis makes it a candidate for chemotherapeutic agents. Recent studies have investigated its efficacy in combination with other anticancer drugs, addressing common search queries such as "nucleoside analogs in oncology" or "targeted cancer therapies." This dual applicability underscores its versatility in modern medicine.

From a biochemical perspective, the compound's interactions with DNA polymerases and reverse transcriptases are of paramount interest. Understanding these mechanisms can unlock new avenues for personalized medicine and enzyme inhibition strategies. Searches like "how dideoxynucleosides terminate DNA synthesis" or "nucleoside analogs as enzyme inhibitors" dominate academic discussions, reflecting the compound's relevance in foundational and applied science.

In summary, 3'-Amino-2',3'-dideoxycytidine (CAS No. 84472-90-2) represents a cornerstone in nucleoside chemistry and therapeutic research. Its multifaceted applications—from antiviral and anticancer therapies to molecular biology tools—make it a subject of enduring fascination. As research progresses, this compound will likely remain at the forefront of innovations addressing some of the most pressing challenges in human health.